4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- typically involves the bromination of a precursor benzopyran compound. One common method is the bromination of 2-(2-methoxyphenyl)-4H-1-benzopyran-4-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvent, catalyst, and reaction conditions would be fine-tuned to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: De-brominated products or reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new polymers and other industrial materials.
Mechanism of Action
The mechanism by which 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- exerts its effects is not fully understood but is believed to involve several molecular targets and pathways:
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific proteins and enzymes involved in cell proliferation and survival.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, thereby reducing inflammation and associated symptoms.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- can be compared with other benzopyran derivatives:
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Known for its anti-inflammatory and antioxidant properties.
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: Exhibits significant anticancer activity.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Used in the treatment of various diseases due to its broad pharmacological profile.
The uniqueness of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(2-methoxyphenyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMVAEWDKUOAKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358998 | |
Record name | 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88952-77-6 | |
Record name | 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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